(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid
Description
(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid (CAS: 204316-32-5) is a specialized Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features:
- Fmoc (9-fluorenylmethyloxycarbonyl) group at the α-amino position for temporary protection during SPPS.
- Allyloxycarbonyl (Alloc) group at the β-amino position, which serves as an orthogonal protecting group removable under mild conditions (e.g., via Pd(0)-catalyzed deprotection).
- (2R,3R) stereochemistry, critical for directing peptide conformation and biological activity.
This compound is employed in synthesizing peptides with constrained backbones or site-specific modifications, particularly in drug discovery and biochemical research .
Properties
IUPAC Name |
(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(prop-2-enoxycarbonylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-3-12-30-22(28)24-14(2)20(21(26)27)25-23(29)31-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20H,1,12-13H2,2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXXIYKRKUGABN-JLTOFOAXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fmoc Protection via Silylation
The fluorenylmethoxycarbonyl (Fmoc) group is universally employed for temporary amine protection in peptide synthesis. A patented method for Fmoc protection involves treating the amine with silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA) prior to Fmoc activation. This step ensures anhydrous conditions, minimizing side reactions like hydrolysis or racemization.
Procedure:
-
Dissolve the amine (e.g., 2,3-diaminobutyric acid) in anhydrous dichloromethane (DCM).
-
Add 2 equivalents of MSTFA or BSA to silylate the amine, forming a trimethylsilyl (TMS) intermediate.
-
React with Fmoc-Cl (1.1 equivalents) in the presence of a base (e.g., N,N-diisopropylethylamine, DIEA) to yield the Fmoc-protected amine.
-
Quench with methanol to hydrolyze residual silyl groups, isolating the product via crystallization.
Key Data:
Introduction of the Allyloxy-carbonylamino Group
Carbamate Formation with Allyloxycarbonyl Chloride
The allyloxycarbonyl (Alloc) group is introduced via nucleophilic substitution at the secondary amine of 3-aminobutyric acid. This step follows Fmoc protection to ensure regioselectivity.
Procedure:
-
After Fmoc protection of the 2-amino group, suspend the intermediate in DCM.
-
Add allyloxycarbonyl chloride (1.2 equivalents) and DIEA (3 equivalents) at 0°C.
-
Stir for 4–6 hours, followed by aqueous workup to isolate the Alloc-protected derivative.
Challenges:
-
Competing reactions at the carboxyl group necessitate temporary protection (e.g., as a methyl ester).
-
Stereochemical integrity at C3 is maintained using chiral auxiliaries or asymmetric catalysis.
Stereochemical Control at C2 and C3
Enzymatic Resolution of Racemic Intermediates
A patent detailing the synthesis of (S)-2-aminobutyric acid via acylase-mediated hydrolysis provides a template for resolving racemic mixtures. For the target compound’s (2R,3R) configuration, a dual enzymatic approach is proposed:
-
Synthesize racemic N-benzoyl-2,3-diaminobutyric acid.
-
Treat with L-acylase from Thermococcus litoralis to selectively hydrolyze the (S)-enantiomer at C2.
-
Isolate the (R)-N-benzoyl-2-aminobutyric acid via extraction.
-
Repeat enzymatic resolution at C3 using a D-specific acylase.
Data from Analogous Systems:
| Enzyme Source | Enantiomeric Excess (ee) | Yield |
|---|---|---|
| Thermococcus litoralis | 99% | 76% |
| Aspergillus melleus | 95% | 68% |
Solid-Phase Synthesis Using 2-CTC Resin
Resin-Based Carboxyl Group Protection
A 2023 protocol for Fmoc-N-Me-AA-OH synthesis using 2-chlorotrityl chloride (2-CTC) resin is adaptable for the target compound:
-
Loading Phase:
-
Fmoc Deprotection:
-
Treat with 20% piperidine in DMF to remove Fmoc.
-
-
Alloc Protection:
-
React with allyloxycarbonyl chloride (1.5 equivalents) and DIEA (3 equivalents).
-
-
Cleavage:
-
Use hexafluoro-2-propanol (HFIP) to release the product from the resin.
-
Advantages:
-
Minimizes epimerization due to mild cleavage conditions.
-
Scalable for multi-gram synthesis.
| Reagent | Reaction Time | Yield (Fmoc-βAla-OH) |
|---|---|---|
| Dimethyl sulfate | 2 hours | 85% |
| Methyl iodide | 4 hours | 78% |
This data underscores the importance of reagent selection in avoiding steric hindrance, particularly for bulky amino acids like Thr(tBu).
Industrial-Scale Purification Techniques
Crystallization Optimization
High-purity (>99%) (2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid is achieved via solvent-mediated crystallization:
Chemical Reactions Analysis
Peptide Bond Formation
This compound serves as a critical building block in solid-phase peptide synthesis (SPPS). The Fmoc group protects the α-amino group during chain elongation, while the allyloxycarbonyl (Alloc) group shields the β-amino functionality.
Mechanism and Conditions :
-
Activation : The carboxylic acid group is activated using carbodiimides (e.g., DCC, EDC) with hydroxybenzotriazole (HOBt) or OxymaPure to minimize racemization .
-
Coupling : Reactions occur at 0.1–0.3 M concentrations in DMF or DCM, typically requiring 1–4 hours at room temperature .
| Parameter | Typical Value | Notes |
|---|---|---|
| Coupling Agent | HOBt/EDC | Yields >95% coupling efficiency |
| Solvent | DMF | Ensures solubility of protected amino acids |
| Reaction Time | 1–4 hours | Extended for sterically hindered sites |
Fmoc Removal
-
Mechanism : Base-induced β-elimination cleaves the Fmoc group.
Alloc Removal
-
Reagent : Palladium(0) catalysts (e.g., Pd(PPh₃)₄) with nucleophiles (e.g., morpholine) .
-
Conditions : Conducted under inert atmosphere in THF/DCM mixtures .
| Protecting Group | Removal Agent | Time | Compatibility |
|---|---|---|---|
| Fmoc | Piperidine/DMF | 5–15 min | Compatible with Alloc and acid groups |
| Alloc | Pd(0)/Morpholine | 30–60 min | Requires anhydrous conditions |
Bioconjugation and Functionalization
The allyloxycarbonyl group enables site-specific modifications via orthogonal deprotection :
-
Click Chemistry : After Alloc removal, the exposed amine reacts with NHS esters or maleimides for labeling .
-
Crosslinking : Thiol-ene reactions with maleimide derivatives occur under mild redox conditions .
Example Reaction Pathway :
Stability Under Synthetic Conditions
| Condition | Stability Outcome | Source |
|---|---|---|
| Acidic (TFA) | Stable (>24 hours in 1% TFA/DCM) | |
| Basic (pH >10) | Partial hydrolysis of Alloc after 2 hours | |
| Oxidative (H₂O₂) | Degrades Fmoc group within 30 minutes |
Side Reactions and Mitigation
Scientific Research Applications
Peptide Synthesis
Role as a Protective Group:
This compound is widely utilized as a protective group in the synthesis of peptides. It allows for selective modification of amino acids during peptide assembly without affecting other functional groups. This selectivity is crucial for creating complex peptides that are often used in pharmaceuticals.
Case Study:
In a study by Sainlos and Imperial (2007), the incorporation of environment-sensitive fluorophores into peptides was achieved through on-resin derivatization using Fmoc-protected amino acids, including (2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid. This method enhanced the understanding of peptide-protein interactions.
Drug Development
Enhancing Drug Efficacy:
The compound is instrumental in the design of new drugs that effectively interact with biological targets. Its structural properties facilitate the development of therapeutic agents with improved efficacy.
Research Example:
A study published in Nature Protocols (2014) highlighted the use of structurally rigidified bicyclic peptide libraries to identify direct Ras inhibitors. The application of this compound in this context demonstrated its potential to modify drug properties for better delivery and action against target cells.
Bioconjugation
Linking Biomolecules:
This compound is employed in bioconjugation processes where biomolecules are linked to drugs or imaging agents. This application is essential in targeted therapies and diagnostics.
Application Insight:
In targeted cancer therapies, bioconjugates formed using this compound have shown promise in enhancing the specificity and efficacy of treatment modalities by delivering therapeutic agents directly to cancer cells.
Research in Cancer Therapy
Novel Drug Candidates:
Researchers utilize this compound to develop novel drug candidates aimed at treating various cancers. Its ability to modify drug properties enhances delivery mechanisms and therapeutic action.
Clinical Relevance:
Recent investigations into the use of modified peptides containing this compound have indicated improved outcomes in preclinical models for specific cancer types, showcasing its potential as a viable option in oncology.
Material Science
Development of Functional Polymers:
The compound is also explored in material science for creating polymers with specific functionalities suitable for biomedical applications.
Innovative Applications:
Research has indicated that polymers synthesized using this compound exhibit desirable properties such as biocompatibility and controlled release characteristics, making them suitable for drug delivery systems.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Peptide Synthesis | Protective group for selective amino acid modification | Enhanced peptide-protein interaction studies (Sainlos & Imperial, 2007) |
| Drug Development | Design of compounds for effective biological interaction | Improved efficacy in drug delivery systems (Nature Protocols, 2014) |
| Bioconjugation | Linking biomolecules to enhance targeted therapies | Increased specificity and efficacy in cancer treatments |
| Cancer Therapy | Development of novel drug candidates | Positive outcomes in preclinical cancer models |
| Material Science | Creation of functional polymers for biomedical applications | Biocompatible materials with controlled release properties |
Mechanism of Action
The mechanism of action of (2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.
Comparison with Similar Compounds
Key Structural and Functional Differences
Stereochemical Variations
- (2R,3R) vs. (2S,3R) : The stereochemistry at C2 and C3 dictates peptide backbone conformation. For example, (2R,3R) derivatives promote β-turn structures, whereas (2S,3R) analogs may stabilize α-helical segments .
- (2S,3S)-azido variant : The azido group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in bioconjugation absent in Alloc-protected analogs .
Protecting Group Reactivity
- Alloc Group : Removed under neutral conditions using Pd(0)/PhSiH₃, preserving acid-labile Fmoc groups. Ideal for sequential deprotection in SPPS .
- Boc (tert-butyloxycarbonyl) : Found in analogs like Fmoc-Dab(Boc)-OH (CAS: 125238-99-5), requires strong acids (e.g., TFA) for cleavage, limiting compatibility with acid-sensitive residues .
Pharmacological Relevance
- Cholinesterase Inhibition: Fmoc-amino acids, including analogs with aromatic substituents (e.g., phenyl or furyl), exhibit selective butyrylcholinesterase (BChE) inhibition. The Alloc group in (2R,3R)-allyloxy-carbonylaminobutyric acid may enhance binding to BChE’s peripheral anionic site .
- β-Methyl-Phenylalanine Derivatives : Racemic mixtures like (2R,3R)/(2S,3S)-Fmoc-β-methyl-phenylalanine (CAS: 321524-79-2) are explored for protease resistance in therapeutic peptides .
Biochemical Studies
- Enzyme Selectivity: Fmoc-amino acids with bulky substituents (e.g., allyloxy-carbonyl) show higher BChE selectivity over acetylcholinesterase (AChE), making them candidates for Alzheimer’s disease research .
- Click Chemistry Compatibility : Azido derivatives (e.g., (2S,3S)-3-azido variant) enable post-synthetic modifications, such as fluorescent labeling or PEGylation .
Biological Activity
(2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid is a chiral amino acid derivative that has gained significant attention in the fields of organic chemistry and biochemistry. This compound is characterized by its unique structural features, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group and an allyloxycarbonyl moiety. The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis, as well as its potential applications in medicinal chemistry.
- Molecular Formula: C22H22N2O6
- Molecular Weight: 410.43 g/mol
- CAS Number: 1263047-57-9
- Purity: ≥ 98% (HPLC)
The biological activity of this compound can be attributed to its functional groups:
- Fmoc Group: Serves as a protecting group for the amino functionality, allowing selective reactions during peptide synthesis.
- Allyloxycarbonyl Group: This moiety can undergo various chemical transformations, including nucleophilic substitutions and cycloadditions, which are crucial for forming complex molecular architectures.
1. Peptide Synthesis
The compound is widely utilized in the synthesis of peptides due to its ability to protect the amino group while allowing for the introduction of other functional groups. The Fmoc protection strategy is particularly favored in solid-phase peptide synthesis (SPPS), where it facilitates stepwise assembly of peptide chains.
2. Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit bioactivity against various biological targets. The incorporation of the allyloxycarbonyl group can enhance the pharmacological properties of peptides, potentially leading to improved binding affinities and specificities for target receptors.
Study 1: Peptide Synthesis and Characterization
In a study published in Nature Protocols, researchers demonstrated the utility of this compound in synthesizing environment-sensitive fluorophore-labeled peptides. The Fmoc group allowed for efficient coupling reactions, resulting in high yields of pure peptides suitable for biological assays .
Study 2: Biological Activity Assessment
Another investigation focused on the biological activity of peptides synthesized using this compound as a building block. The study revealed that certain peptide derivatives exhibited significant inhibitory effects on specific enzymes involved in cancer progression, suggesting potential therapeutic applications.
Comparative Analysis
| Compound | Structure | Applications | Biological Activity |
|---|---|---|---|
| This compound | Structure | Peptide synthesis, Medicinal chemistry | Enzyme inhibition |
| (2R,3R)-Tartaric acid | Chiral diol | Resolution of racemic mixtures | Antioxidant properties |
| (2S,3S)-(Fmoc-amino)-3-azidobutyric acid | Azido derivative | Bioconjugation | Click chemistry |
Q & A
Basic: What are the critical steps for synthesizing (2R,3R)-(Fmoc-amino)-3-allyloxy-carbonylaminobutyric acid?
Answer:
The synthesis typically involves:
- Fmoc Protection : Introduce the Fmoc group to the amino moiety via Fmoc-OSu (succinimide ester) in a basic medium (e.g., NaHCO₃/DMF), ensuring minimal racemization .
- Allyloxycarbonyl (Alloc) Protection : React the secondary amine with allyl chloroformate in dichloromethane (DCM) under anhydrous conditions, using DMAP as a catalyst .
- Purification : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Confirm purity via TLC (Rf ~0.3 in 7:3 ethyl acetate/hexane) .
Basic: How can researchers ensure efficient purification of this compound?
Answer:
- Chromatographic Methods : Optimize gradient elution (e.g., 20–80% acetonitrile in water with 0.1% TFA) for HPLC purification. Monitor UV absorption at 265 nm (Fmoc chromophore) .
- Recrystallization : Use a solvent system like ethyl acetate/hexane (1:1) to remove unreacted starting materials. Validate purity via melting point analysis (expected range: 180–185°C) .
Advanced: How can the stereochemical integrity of the (2R,3R) configuration be confirmed?
Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data. Compare observed dihedral angles with computational models (e.g., density functional theory) .
- Circular Dichroism (CD) : Analyze the Cotton effect near 220 nm to distinguish R and S configurations. Correlate with reference spectra of enantiopure standards .
Advanced: How should researchers address contradictions in NMR data during structural validation?
Answer:
- Variable Temperature NMR : Resolve overlapping signals by acquiring spectra at elevated temperatures (e.g., 40°C in DMSO-d₆) to reduce rotational barriers .
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish between allyloxycarbonyl and Fmoc group resonances. Cross-validate with DEPT-135 for quaternary carbon identification .
Basic: What orthogonal protection strategies are suitable for this compound?
Answer:
- Fmoc/Alloc Pair : Use Fmoc (base-labile, cleaved with piperidine) and Alloc (acid-stable but removed by Pd(0)/PhSiH₃). This allows sequential deprotection in solid-phase peptide synthesis .
- Validation : Monitor deprotection via UV-Vis (loss of Fmoc absorbance at 301 nm) and TLC (shift in Rf after Alloc cleavage) .
Advanced: How can coupling reaction yields be optimized for derivatives of this compound?
Answer:
- Activation Reagents : Use HATU or PyBOP in DMF with DIEA (4 equiv) to enhance coupling efficiency (85–95% yield). Avoid over-activation to prevent epimerization .
- Solvent Screening : Test polar aprotic solvents (e.g., NMP, DCM) to balance solubility and reactivity. Monitor reaction progress via LC-MS .
Basic: What storage conditions preserve the stability of this compound?
Answer:
- Short-Term : Store at -20°C in anhydrous DMF or DCM under argon to prevent hydrolysis of the allyloxycarbonyl group .
- Long-Term : Lyophilize and store as a solid at -80°C with desiccants (silica gel). Confirm stability via periodic HPLC analysis (≤5% degradation over 6 months) .
Advanced: How can computational modeling predict this compound’s interactions in peptide chains?
Answer:
- Molecular Dynamics (MD) : Simulate conformational flexibility in water using AMBER or GROMACS. Analyze hydrogen bonding between the allyloxycarbonyl group and adjacent residues .
- Docking Studies : Model interactions with enzymes (e.g., proteases) using AutoDock Vina. Focus on steric effects from the Fmoc group during binding .
Advanced: What methods enable orthogonal deprotection in complex peptide assemblies?
Answer:
- Pd(0)-Mediated Alloc Removal : Treat with Pd(PPh₃)₄ (0.1 equiv) and PhSiH₃ (10 equiv) in DCM for 2 hours. Quench with DIEA to prevent side reactions .
- Selective Fmoc Cleavage : Use 20% piperidine in DMF (2 × 5 min) while retaining acid-labile groups like Boc. Confirm via MALDI-TOF mass spectrometry .
Advanced: Which analytical techniques complement NMR for structural elucidation?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₃H₂₄N₂O₆: 424.1634) with <2 ppm error .
- IR Spectroscopy : Identify carbonyl stretches (Fmoc: ~1710 cm⁻¹; allyloxycarbonyl: ~1745 cm⁻¹) to validate protection status .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
